6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
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Overview
Description
6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves multiple steps. One common method is the radical asymmetric intramolecular α-cyclopropanation of aldehydes. This process uses a Cu(I)/secondary amine cooperative catalyst to achieve the single-step construction of the bicyclo[3.1.0]hexane skeleton . The reaction conditions are mild and allow for the formation of the desired product with high efficiency and enantioselectivity.
Industrial Production Methods
The use of gold-catalyzed Si–H bond insertion reactions of 1,6-enynes with hydrosilanes has been reported to produce bicyclo[3.1.0]hexane derivatives in moderate to excellent yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted bicyclic structures. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde include:
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Bicyclo[3.1.0]hexane derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This combination imparts unique chemical properties, such as high reactivity and the ability to undergo a wide range of chemical transformations. Additionally, the compound’s derivatives have shown potential in various scientific and industrial applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11ClN2O5S |
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Molecular Weight |
330.74 g/mol |
IUPAC Name |
6-chloro-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O5S/c13-11-10-5-14(6-12(10,11)7-16)21(19,20)9-3-1-8(2-4-9)15(17)18/h1-4,7,10-11H,5-6H2 |
InChI Key |
MEOBCNRAOKYLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(CN1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
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